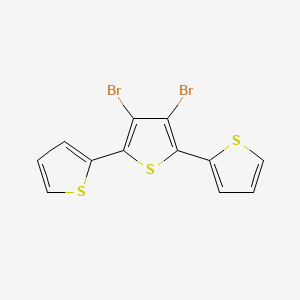
3,4-dibromo-2,5-dithiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Typically employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.
3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.
Uniqueness
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
Propiedades
Número CAS |
917602-26-7 |
|---|---|
Fórmula molecular |
C12H6Br2S3 |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
3,4-dibromo-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H |
Clave InChI |
JFUPOLRFHMUFCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


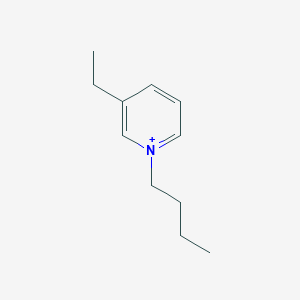

![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
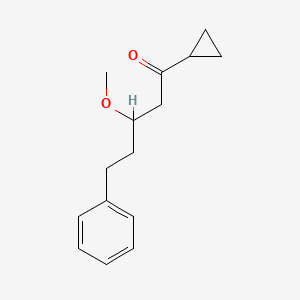
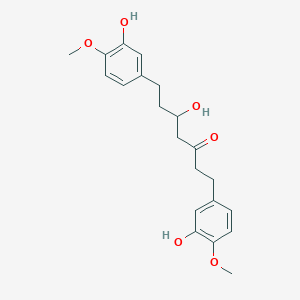
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
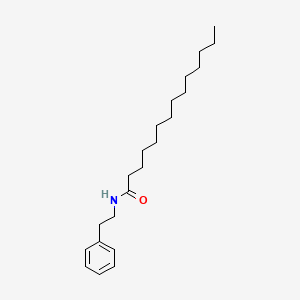

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
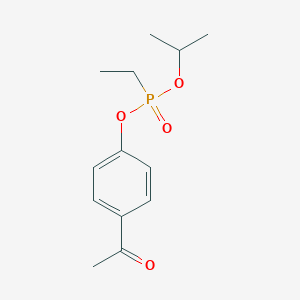


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)

